molecular formula C14H23NO3 B2691962 Tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate CAS No. 191805-29-5

Tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B2691962
CAS No.: 191805-29-5
M. Wt: 253.342
InChI Key: VFNVAGFIJXCMPA-UHFFFAOYSA-N
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Description

Tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate (CAS: 191805-29-5) is a spirocyclic compound with the molecular formula C₁₄H₂₃NO₃ and a molecular weight of 253.34 g/mol . It is characterized by a spiro[4.5]decane scaffold, featuring an 8-aza (nitrogen-containing) ring and a tert-butyloxycarbonyl (Boc) protective group. The compound typically appears as a white to off-white powder with a purity of ≥97% and is utilized in pharmaceutical research, particularly as a building block for drug discovery .

Properties

IUPAC Name

tert-butyl 4-oxo-8-azaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-9-7-14(8-10-15)6-4-5-11(14)16/h4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNVAGFIJXCMPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCC2=O)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191805-29-5
Record name tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of a piperidine derivative with a cyclohexanone derivative under specific conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions are crucial for industrial synthesis .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its unique spirocyclic structure is of interest for designing novel therapeutics, particularly in the development of drugs targeting neurological disorders due to its ability to interact with biological receptors.

Case Study: Neuropharmacological Applications

Research has indicated that derivatives of spirocyclic compounds exhibit significant activity against various neurological conditions. For instance, studies have shown that modifications to the azaspiro framework can enhance affinity and selectivity for specific neurotransmitter receptors, potentially leading to new treatments for conditions like schizophrenia and depression .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the formation of complex molecules through various reaction pathways.

Synthetic Pathways

A notable synthetic route involves the use of this compound as a precursor for the synthesis of other functionalized spiro compounds. The following table summarizes some synthetic methodologies:

Reaction TypeConditionsYield (%)
Base-catalyzed reactionsTHF, -78 °C, Lithium diisopropylamideUp to 80%
Aldol-type reactionsEthanol/Tetrahydrofuran/Water mixture70%
Alkylation reactionsIodomethane in THF at room temperature65%

Materials Science

In materials science, this compound is explored for its potential use in polymer chemistry and nanomaterials.

Applications in Polymer Chemistry

The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce bioactivity. For example, studies have shown that polymers containing azaspiro units exhibit improved thermal stability and mechanical strength compared to their non-functionalized counterparts .

Analytical Chemistry

This compound is also used as a standard in analytical chemistry for method development and validation due to its distinct spectral properties.

Spectroscopic Analysis

The compound's spectral data can be utilized for quantitative analysis in complex mixtures, aiding in the identification and quantification of similar spiro compounds in various samples.

Mechanism of Action

The mechanism of action of tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Key Properties :

  • Synthesis : Often prepared via multi-step reactions involving Boc protection of spirocyclic intermediates, as exemplified by reductions and cyanations (e.g., using LiBHEt₃ and TMSCN) .
  • Applications : Used in the synthesis of α-proline chimeras and bioactive molecules targeting neurological and metabolic disorders .
  • Safety : Classified under GHS hazards H302 (oral toxicity), H315 (skin irritation), and H335 (respiratory irritation) .

The structural and functional uniqueness of tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate is highlighted through comparisons with analogous spirocyclic Boc-protected compounds. Key differences lie in the positions of functional groups, ring sizes, and heteroatom arrangements, which influence reactivity, stability, and pharmacological profiles.

Table 1: Structural and Functional Comparison
Compound Name (CAS) Molecular Formula Key Features Applications/Significance Reference
This compound (191805-29-5) C₁₄H₂₃NO₃ - 8-aza ring
- Oxo group at position 1
- Boc protection at N8
- Drug discovery scaffold
- Intermediate in α-proline analogs
Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate (1250994-14-9) C₁₄H₂₃NO₃ - Oxo group at position 2
- Same spiro[4.5] backbone
- Altered reactivity in nucleophilic substitutions
- Potential for diketopiperazine synthesis
Tert-butyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate (1211582-76-1) C₁₄H₂₃NO₃ - Oxo at position 8
- Nitrogen at position 1
- Enhanced hydrogen-bonding capacity
- Explored in peptide mimetics
Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (169206-67-1) C₁₃H₂₁N₂O₃ - Dual nitrogen atoms (2,8-diaza)
- Oxo at position 3
- Increased basicity
- Used in kinase inhibitor scaffolds
Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate (183673-70-3) C₁₂H₁₈N₃O₄ - Triaza system
- Dual oxo groups (positions 2,4)
- High polarity
- Applications in antiviral agents
Key Observations:

Positional Isomerism : Moving the oxo group from position 1 (target compound) to 2 (1250994-14-9) reduces steric hindrance near the Boc group, enhancing accessibility for nucleophilic attacks .

Safety Profiles : While all listed compounds share Boc-related stability, hazards vary. For example, the triaza derivative (183673-70-3) may pose higher inhalation risks due to increased dustiness .

Biological Activity

Tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate (CAS No. 191805-29-5) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry.

  • Molecular Formula : C14H23NO3
  • Molecular Weight : 253.34 g/mol
  • Purity : Typically ≥ 97% in commercial preparations
  • Storage Conditions : Recommended at 2-8°C

Synthesis

The synthesis of this compound involves several steps, often utilizing lithium hydroxide in a mixed solvent system of ethanol, tetrahydrofuran (THF), and water at elevated temperatures (90°C) for extended periods (up to 60 hours) . Various reaction conditions have been explored, including the use of potassium tert-butoxide in tert-butyl methyl ether at low temperatures (-78°C) .

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of compounds related to tert-butyl derivatives. For instance, research indicates that similar compounds can effectively scavenge free radicals and mitigate oxidative stress in cellular models . The ability to protect cells from oxidative damage is crucial for therapeutic applications in neurodegenerative diseases and cancer.

Cytotoxicity and Apoptosis Induction

The compound's structural analogs have been investigated for their cytotoxic effects on various cancer cell lines. For example, studies on related spirocyclic compounds show that they can induce apoptosis in human hepatoma cells by modulating apoptotic pathways, including the Bcl-2 family proteins and caspases . This suggests that this compound may also exhibit similar properties.

Case Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective effects of compounds with similar structures against tert-butyl hydroperoxide-induced oxidative stress in SH-SY5Y neuroblastoma cells. The results indicated significant protection against cell death through activation of the ERK/MAPK and PI3K/Akt signaling pathways .
  • Antioxidant Activity : Another research initiative focused on the antioxidant activity of related compounds demonstrated their ability to reduce oxidative stress markers such as malondialdehyde (MDA) and increase antioxidant enzyme levels in cellular models exposed to oxidative insults .

The proposed mechanism of action for the biological activity of this compound may involve:

  • Radical Scavenging : The compound could interact with reactive oxygen species (ROS), neutralizing them and preventing cellular damage.
  • Modulation of Apoptotic Pathways : It may influence key proteins involved in apoptosis, promoting cell survival under stress conditions.

Data Summary Table

PropertyValue/Description
Molecular FormulaC14H23NO3
Molecular Weight253.34 g/mol
Purity≥ 97%
Antioxidant ActivityEffective in scavenging free radicals
CytotoxicityInduces apoptosis in cancer cell lines
Neuroprotective EffectsProtects against oxidative stress-induced cell death

Q & A

Basic: What are the key identifiers and structural features of tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate?

The compound is a spirocyclic building block with the molecular formula C₁₄H₂₃NO₃ (molecular weight: 253.34 g/mol) and CAS number 191805-29-5 . Its structure includes a bicyclic system combining a piperidine ring and a cyclohexanone moiety linked via a spiro carbon, with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen. This Boc group enhances stability during synthetic procedures, making it valuable in medicinal chemistry for constructing nitrogen-containing heterocycles .

Basic: What safety precautions are required when handling this compound?

Key safety measures include:

  • Storage : Tightly sealed containers at 2–8°C in a dry, well-ventilated area to prevent degradation .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (NIOSH N100 or equivalent) is advised to avoid inhalation of dust .
  • Hazards : Classified as harmful if swallowed (H302), causes skin/eye irritation (H315/H319), and may cause respiratory irritation (H335) .
  • Spill Management : Contain spills with sand or vermiculite, and dispose as hazardous waste .

Advanced: How can synthetic protocols for this compound be optimized to improve yield and purity?

The synthesis typically involves spirocyclization and Boc protection. A reported method achieved 85% yield using this compound (100 mg, 0.4 mmol) under inert conditions with optimized solvent selection (e.g., acetonitrile) and reflux . Key factors for optimization:

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd) may enhance cyclization efficiency.
  • Purification : Chromatography with silica gel or recrystallization in ethyl acetate/hexane mixtures improves purity.
  • Reaction Monitoring : Use TLC or LC-MS to track intermediate formation and minimize side reactions .

Advanced: What challenges arise in characterizing this compound using spectroscopic methods?

  • NMR Ambiguities : The spirocyclic structure can cause signal splitting in 1^1H NMR due to conformational rigidity. For example, protons near the carbonyl group may show complex coupling patterns.
  • Mass Spectrometry : Electrospray ionization (ESI-MS) may fragment the Boc group, requiring high-resolution MS to confirm the molecular ion peak (expected m/z: 253.34) .
  • Crystallography : Poor crystallinity may hinder X-ray analysis; alternative methods like IR or computational modeling (DFT) are recommended .

Advanced: How does this compound serve as a building block in drug discovery?

Its spirocyclic scaffold is leveraged in designing kinase inhibitors and anticonvulsants. For example:

  • Anticonvulsant Derivatives : Alkylation at the 8-position with fluorophenoxyethyl groups (e.g., in compound 5) showed improved blood-brain barrier penetration .
  • EGFR Inhibitors : Structural analogs (e.g., quinazoline derivatives) demonstrated activity by binding to the ATP pocket of EGFR, validated via SAR studies .
  • Spirocyclic Peptidomimetics : The rigid structure mimics peptide turn motifs, enhancing metabolic stability in protease inhibitors .

Advanced: How should researchers address discrepancies in reported physicochemical data?

Discrepancies in properties like solubility or melting points may arise due to:

  • Purity Variations : Commercial batches (e.g., 95% vs. 97% purity) impact observed characteristics .
  • Hydration States : Anhydrous vs. hydrated forms alter melting points. Thermogravimetric analysis (TGA) can clarify .
  • Analytical Conditions : Solvent polarity in HPLC or column temperature in GC affects retention times. Standardize protocols using USP guidelines .

Advanced: What are the stability profiles of this compound under varying conditions?

  • Thermal Stability : Decomposes above 200°C, releasing CO, CO₂, and nitrogen oxides. Avoid open flames .
  • Hydrolytic Sensitivity : The Boc group is labile under acidic conditions (e.g., HCl/dioxane) but stable in basic media. Monitor pH during reactions .
  • Light Sensitivity : Store in amber vials to prevent photodegradation, as UV exposure may cleave the spirocyclic ring .

Advanced: What strategies mitigate toxicity risks in pharmacological studies?

  • In Silico Screening : Use tools like ADMET Predictor™ to assess hepatotoxicity and cardiotoxicity risks early.
  • Metabolic Profiling : Incubate with liver microsomes to identify reactive metabolites (e.g., via CYP450 assays).
  • In Vivo Models : Prioritize zebrafish embryos for acute toxicity screening before rodent studies .

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